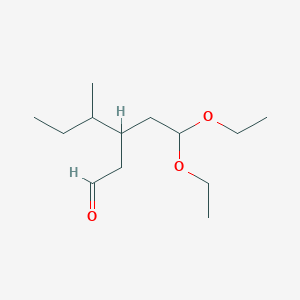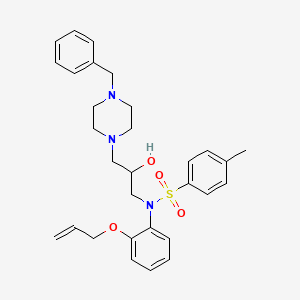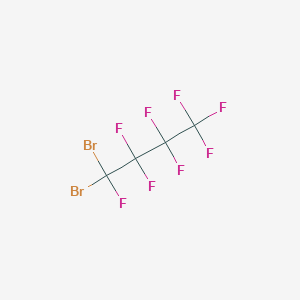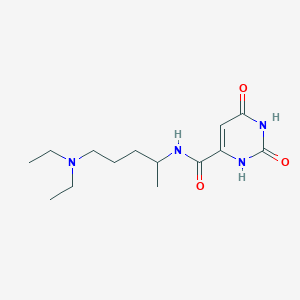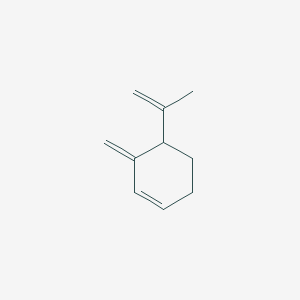
o-Mentha-1(7),5,8-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-Mentha-1(7),5,8-triene is an organic compound with the molecular formula C₁₀H₁₄ and a molecular weight of 134.2182 g/mol . It is a member of the terpene family, which are naturally occurring organic compounds produced by a variety of plants. Terpenes are known for their aromatic properties and play a significant role in traditional medicine and modern pharmacology.
Métodos De Preparación
The synthesis of o-Mentha-1(7),5,8-triene can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under acidic conditions. For instance, the cyclization of a p-menthane derivative can yield this compound . Industrial production methods often involve the extraction of essential oils from plants, followed by purification processes such as distillation and chromatography to isolate the desired compound .
Análisis De Reacciones Químicas
o-Mentha-1(7),5,8-triene undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. For example, oxidation of this compound can lead to the formation of various oxygenated derivatives, while reduction can yield saturated hydrocarbons . Substitution reactions, such as halogenation, can introduce halogen atoms into the molecule, resulting in halogenated derivatives .
Aplicaciones Científicas De Investigación
o-Mentha-1(7),5,8-triene has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of more complex molecules. In biology, it is studied for its potential antimicrobial and antioxidant properties. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities. In industry, this compound is used in the production of fragrances, flavors, and other value-added products .
Mecanismo De Acción
The mechanism of action of o-Mentha-1(7),5,8-triene involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators . Additionally, it may interact with ion channels and receptors in the nervous system, contributing to its analgesic effects .
Comparación Con Compuestos Similares
o-Mentha-1(7),5,8-triene can be compared with other similar compounds, such as p-Mentha-1,5,8-triene and α-pinene. While all these compounds belong to the terpene family and share similar structural features, they differ in their specific chemical properties and biological activities. For instance, p-Mentha-1,5,8-triene has a different arrangement of double bonds, which can influence its reactivity and interaction with biological targets . α-Pinene, on the other hand, is known for its strong antimicrobial properties and is commonly used in the production of disinfectants and insect repellents .
Propiedades
Número CAS |
76786-83-9 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
3-methylidene-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H14/c1-8(2)10-7-5-4-6-9(10)3/h4,6,10H,1,3,5,7H2,2H3 |
Clave InChI |
HZHNTXKWFDHZIG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CCC=CC1=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Chlorophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14450426.png)
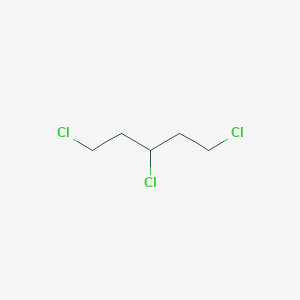
![1-[(3-Ethenylphenyl)methyl]-2-methyl-1H-imidazole](/img/structure/B14450443.png)
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B14450446.png)

![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)
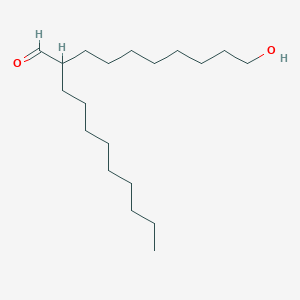
![1-[(2-Carboxyethyl)(methyl)carbamoyl]-L-proline](/img/structure/B14450469.png)

